molecular formula C21H18BrNO B286545 N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide

N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide

Cat. No. B286545
M. Wt: 380.3 g/mol
InChI Key: SFLFINUYEZWTIX-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide, also known as BPPM, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. BPPM belongs to the class of compounds known as benzamides and has been studied for its potential use in the treatment of various diseases and conditions. In

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide involves its interaction with various cellular targets. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, phosphodiesterase-4, and topoisomerase II. N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. These mechanisms of action contribute to the therapeutic potential of N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide in various diseases and conditions.
Biochemical and Physiological Effects
N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has been found to have several biochemical and physiological effects. In cancer research, N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurodegenerative disease research, N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. These effects contribute to the therapeutic potential of N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide in various diseases and conditions.

Advantages and Limitations for Lab Experiments

N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under normal laboratory conditions. N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide. One area of research is the development of more effective synthesis methods for N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide. Another area of research is the identification of new cellular targets for N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide. This could lead to the development of new therapeutic applications for N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide. Additionally, more studies are needed to determine the optimal dosage and administration of N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide for various diseases and conditions. Finally, more research is needed to determine the long-term effects of N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide on human health.

Synthesis Methods

The synthesis of N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide involves the reaction between 2-bromoacetophenone and benzylamine in the presence of sodium hydride. The resulting product is then reacted with 2-methylbenzoic acid in the presence of thionyl chloride to yield N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide. This synthesis method has been reported in several scientific journals and has been found to be effective in producing high yields of N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide.

Scientific Research Applications

N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has been the subject of several scientific studies due to its potential use as a therapeutic agent. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurodegenerative disease research, N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C21H18BrNO

Molecular Weight

380.3 g/mol

IUPAC Name

N-[(2-bromophenyl)-phenylmethyl]-2-methylbenzamide

InChI

InChI=1S/C21H18BrNO/c1-15-9-5-6-12-17(15)21(24)23-20(16-10-3-2-4-11-16)18-13-7-8-14-19(18)22/h2-14,20H,1H3,(H,23,24)

InChI Key

SFLFINUYEZWTIX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br

Origin of Product

United States

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